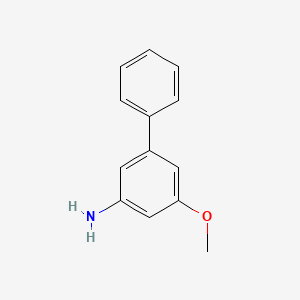
Bis-Cyano-PEG5
Overview
Description
Bis-Cyano-PEG5, also known as 1,8-bis(2-cyano-2-oxoethyl)-1,3,6,9,12-pentaoxatetradecane, is a synthetic compound that belongs to the PEGylation family. It is commonly used in the field of biochemistry and biotechnology due to its unique properties. Bis-Cyano-PEG5 is a water-soluble, non-toxic, and biocompatible compound that has been extensively studied for its potential applications in drug delivery, medical imaging, and protein purification.
Mechanism of Action
Bis-Cyano-PEG5 acts as a linker molecule that covalently attaches to the surface of the drug carrier and the drug molecule. The covalent attachment of Bis-Cyano-PEG5 to the drug carrier improves its stability and prevents its premature release. The attachment of Bis-Cyano-PEG5 to the drug molecule improves its solubility and prevents its degradation in the bloodstream. The conjugation of drugs with Bis-Cyano-PEG5 also enhances their targeting specificity and reduces their toxicity to healthy cells.
Biochemical and Physiological Effects:
Bis-Cyano-PEG5 is a biocompatible compound that does not have any significant biochemical or physiological effects. It is rapidly eliminated from the body through renal excretion and does not accumulate in the tissues. Bis-Cyano-PEG5 has been shown to be non-toxic and non-immunogenic, making it an ideal compound for drug delivery applications.
Advantages and Limitations for Lab Experiments
The advantages of using Bis-Cyano-PEG5 in lab experiments are its water solubility, non-toxicity, and biocompatibility. Bis-Cyano-PEG5 can be easily conjugated to various drug carriers and drugs, making it a versatile compound for drug delivery applications. The limitations of using Bis-Cyano-PEG5 in lab experiments are its high cost and complex synthesis method.
Future Directions
There are several future directions for the research and development of Bis-Cyano-PEG5. One of the major directions is to optimize its synthesis method to reduce its cost and increase its yield. Another direction is to study its potential applications in medical imaging and protein purification. Bis-Cyano-PEG5 has been shown to have unique properties that can be exploited for these applications. Finally, the development of novel drug delivery systems using Bis-Cyano-PEG5 is another future direction that has the potential to revolutionize the field of medicine.
Scientific Research Applications
Bis-Cyano-PEG5 has been extensively studied for its potential applications in various scientific fields. One of the major applications of Bis-Cyano-PEG5 is in drug delivery. It has been used as a linker molecule to conjugate drugs to various carriers such as liposomes, nanoparticles, and proteins. The conjugation of drugs with Bis-Cyano-PEG5 improves their solubility, stability, and bioavailability, thereby enhancing their therapeutic efficacy.
properties
IUPAC Name |
3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLWARHCXXPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)







![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)